molecular formula C6H11ClN4 B1411847 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride CAS No. 1955523-42-8

3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride

Cat. No.: B1411847
CAS No.: 1955523-42-8
M. Wt: 174.63 g/mol
InChI Key: SCJXESMZBQZREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is a compound that features a pyrrolidine ring fused to a triazole ring, with a hydrochloride salt formThe pyrrolidine ring is known for its versatility and ability to enhance the pharmacokinetic properties of drug molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound, while the triazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different pharmacological properties.

    Pyrrolidine-2,5-diones: Compounds with a similar ring structure but different functional groups.

    Prolinol: A pyrrolidine derivative with hydroxyl groups.

Uniqueness

3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is unique due to the combination of the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-pyrrolidin-2-yl-1H-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJXESMZBQZREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride
Reactant of Route 2
3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride
Reactant of Route 3
3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride
Reactant of Route 4
3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride
Reactant of Route 5
3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride
Reactant of Route 6
3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride

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